molecular formula C7H5N3O2 B597515 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid CAS No. 1256824-45-9

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid

Número de catálogo: B597515
Número CAS: 1256824-45-9
Peso molecular: 163.136
Clave InChI: KDRUSLFGPDMCEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid (CAS: 1256824-45-9) is a heterocyclic compound featuring a fused pyrazole-pyridine ring system with a carboxylic acid substituent at the 5-position. Its molecular formula is C₇H₅N₃O₂, and it has a molecular weight of 163.13 g/mol . This compound is primarily used in drug discovery and development, as evidenced by its inclusion in pharmaceutical catalogs . Its structural uniqueness lies in the [3,4-C] ring fusion pattern, which distinguishes it from positional isomers such as [3,4-b]pyridine derivatives.

Mecanismo De Acción

Target of Action

The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .

Mode of Action

This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.

Biochemical Pathways

By inhibiting NAMPT, this compound affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.

Análisis Bioquímico

Biochemical Properties

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction inhibits NAMPT activity, leading to a decrease in NAD+ levels, which can affect cellular metabolism and energy production . Additionally, this compound has been found to bind to peroxisome proliferator-activated receptor alpha (PPARα), modulating its activity and influencing lipid metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PPARα, leading to changes in the expression of genes involved in lipid metabolism and energy homeostasis . Furthermore, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. The compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This inhibition affects cellular energy production and metabolism. Additionally, this compound interacts with PPARα, modulating its activity and influencing the expression of genes involved in lipid metabolism . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAMPT activity and a persistent decrease in NAD+ levels . These findings suggest that the compound can have lasting effects on cellular metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a dose-dependent inhibition of NAMPT activity, with higher doses leading to more significant reductions in NAD+ levels . At therapeutic doses, the compound has been found to effectively inhibit tumor growth and improve metabolic parameters in animal models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and PPARα. By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway, leading to reduced NAD+ levels and altered cellular metabolism . Additionally, the modulation of PPARα activity influences lipid metabolism and energy homeostasis . These interactions highlight the compound’s potential to impact metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, influencing its localization and accumulation . Studies have shown that the compound can accumulate in the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound has been found to localize in the nucleus and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and energy production . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Actividad Biológica

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and structural characteristics.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system with a carboxylic acid functional group. The molecular formula is C7H6N2O2C_7H_6N_2O_2 with a molecular weight of 150.14 g/mol. The presence of nitrogen atoms in the ring structure contributes to its reactivity and biological interactions.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study identified amides derived from this compound as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in tumor metabolism. These inhibitors showed nanomolar antiproliferation activities against various human tumor cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological activity often involves interaction with specific enzymes and receptors. For example, compounds related to this scaffold have demonstrated inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Notably, some derivatives exhibited IC50 values as low as 0.36 µM against CDK2, showcasing their potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Substituent Position Effect Examples
C4Enhances binding affinity to CDKsMethyl or phenyl substitutions
C5Modulates solubility and bioavailabilityCarboxyl or ester groups
N1Alters electronic properties affecting reactivityAlkyl or aryl groups

These modifications allow for tailored interactions with biological targets, optimizing therapeutic efficacy.

In Vitro Studies

In vitro experiments have shown that certain derivatives of this compound can inhibit the proliferation of cancer cells such as HeLa and A375. For instance, one study reported that a specific derivative significantly reduced cell viability in these lines while exhibiting minimal toxicity to normal cells .

In Vivo Efficacy

A notable case involved the evaluation of a derivative in a mouse xenograft model derived from the A2780 ovarian cancer cell line. The compound demonstrated promising in vivo efficacy, suggesting that it could effectively target tumor growth in a living organism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid and its derivatives?

  • Methodology :

  • Route 1 : Use pyrazole-4-carbaldehydes as building blocks. For example, treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol under reflux yields fused pyrazolo[3,4-c]pyrazole derivatives .
  • Route 2 : Employ ZnCl₂-catalyzed aza-Diels-Alder reactions for synthesizing pyrazolo[3,4-b]pyridine dicarboxylate derivatives, which can be hydrolyzed to the corresponding carboxylic acids .
  • Note : Optimize reaction conditions (e.g., temperature, solvent) to avoid side products like 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine, which forms at room temperature with iodine .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar pyrazole-carboxylic acids .
  • Spectroscopy : Use FT-IR to identify carboxyl (-COOH) and pyrazole ring vibrations. UV-Vis and NMR (¹H/¹³C) can elucidate electronic environments and substituent effects .
  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict molecular orbitals, electrostatic potentials, and stability .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, respirators) and work in fume hoods. Dust formation should be minimized .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Note that derivatives like 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid decompose above 273°C .
  • Disposal : Use authorized waste disposal services. Do not release into waterways due to potential ecological toxicity (data gaps exist) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of fluorinated derivatives?

  • Methodology :

  • Fluorobenzamide coupling : Introduce fluorine via 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid intermediates. Optimize reaction time and stoichiometry to reduce byproducts like nitrogen oxides .
  • Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure fractions. Monitor reactions via LC-MS to identify incomplete steps .

Q. What strategies improve solubility for pharmacological testing?

  • Methodology :

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts. For example, methyl esters (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate) can be hydrolyzed in basic conditions to improve aqueous solubility .
  • Co-solvents : Use DMSO or PEG-400 in buffer solutions (pH 6.5 ammonium acetate) for in vitro assays. Test stability under physiological pH .

Q. How do structural modifications (e.g., methyl or nitro groups) affect FGFR kinase inhibition?

  • Methodology :

  • SAR studies : Synthesize derivatives like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid and screen against FGFR1–4 isoforms. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to the ATP-binding pocket .
  • In vitro assays : Measure IC₅₀ values in kinase inhibition assays. Compare with control compounds (e.g., 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine) to assess selectivity .

Q. How to resolve contradictions in reported spectral data for pyrazole-carboxylic acids?

  • Methodology :

  • Cross-validation : Replicate published synthetic routes (e.g., hydrazine hydrate reactions vs. aza-Diels-Alder methods ) and compare NMR/IR spectra.
  • Crystallography : If spectral discrepancies arise (e.g., carbonyl stretching frequencies), resolve tautomeric forms via single-crystal X-ray analysis .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Isomers and Heterocyclic Variants

Key Compounds:

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives These isomers differ in the nitrogen arrangement within the fused ring system. For example, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology . Example derivative: 1-(1-Cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 926215-72-7), used as a synthetic intermediate .

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives Pyrrolo-pyridines replace one nitrogen atom in the pyrazole ring with a carbon, reducing aromatic nitrogen content.

Oxazolo-Pyridine Derivatives

  • Compounds like 4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine-5-carboxylic acid incorporate an oxygen atom, altering electronic properties and solubility. These are less explored in therapeutic contexts .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted pKa Boiling Point (°C) Density (g/cm³)
1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid C₇H₅N₃O₂ 163.13 N/A N/A N/A
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester C₁₃H₁₅N₃O₂ 245.28 3.52 457.3 1.32
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 N/A N/A N/A

Key Observations:

  • The [3,4-b]pyridine derivatives exhibit higher molecular weights and lower acidity (pKa ~3.5) due to esterification or alkyl substitutions .
  • Chlorine or methoxy substituents in pyrrolo-pyridines increase molecular weight but reduce synthetic yields compared to unsubstituted analogs .

NAMPT Inhibition

  • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Amides: Demonstrated IC₅₀ values in the nanomolar range against NAMPT, a critical enzyme in NAD+ biosynthesis. These compounds are under investigation for cancer therapy .

Receptor Targeting

  • A1-Adenosine Receptor (A1AR) Ligands: 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters show affinity for A1AR, indicating utility in neurological disorders .

Anti-Inflammatory and Anticancer Activity

Métodos De Preparación

Synthetic Route via Nitrosation-Cyclization

Reaction Mechanism and Conditions

This method derives from protocols for analogous pyrazolo-pyridine carboxylates, such as 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester . The general pathway involves:

  • Nitrosation : Treatment of a pyridine precursor (e.g., compound V) with sodium nitrite (NaNO₂) in dilute sulfuric or hydrochloric acid at −5°C to 0°C.

  • Cyclization : Acid-mediated intramolecular cyclization to form the pyrazole ring.

Key parameters:

  • Molar ratio : NaNO₂ to precursor = 1.0:1.0–1.0:2.0 .

  • Yield : >90% for structurally similar compounds .

Critical Adjustments for Target Compound

To adapt this method for 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid:

  • Precursor modification : Substitute the ethyl ester group at position 3 with a carboxylic acid at position 5.

  • Post-cyclization hydrolysis : Introduce a saponification step using NaOH or LiOH to convert esters to carboxylic acids .

Two-Step Transamination-Cyclization Approach

Enaminone Intermediate Formation

Reported for 5-hydroxy-1H-pyrazole-4-carboxylates , this method involves:

  • Acid-catalyzed transamination : React diethyl [(dimethylamino)methylene]malonate with arylhydrazines (e.g., phenylhydrazine) in ethanol under reflux.

  • Base-mediated cyclization : Treat the hydrazone intermediate with K₂CO₃ or NaOH to induce ring closure.

Regioselectivity Challenges

While effective for 5-hydroxy isomers, achieving the 3,4-c regioisomer requires:

  • Alternative cyclization agents : Use of tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) to direct cyclization to the desired position .

  • Yield : ~30% for analogous 3-hydroxy derivatives , suggesting inefficiencies in regiocontrol.

Comparative Analysis of Methods

Parameter Nitrosation-Cyclization Transamination-Cyclization
Starting MaterialsPyridine precursorsDiethyl malonate derivatives
Reaction Temperature−5°C to 0°CRoom temperature to reflux
Yield>90%~30%
Regioselectivity ControlHigh (precursor-dependent)Moderate (reagent-dependent)
ScalabilityIndustrial-scale feasibleLimited by multi-step workflow

Propiedades

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRUSLFGPDMCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.